[4-(3-chlorobenzyl)piperazin-1-yl][1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-CHLOROBENZYL)PIPERAZINO][1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by the presence of a trifluoromethyl group, a chlorobenzyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-CHLOROBENZYL)PIPERAZINO][1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE typically involves multiple steps:
Formation of the Thienopyrazole Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide.
Attachment of the Chlorobenzyl Group: This can be done via nucleophilic substitution reactions.
Incorporation of the Piperazine Ring: This step usually involves the reaction of the intermediate with piperazine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives of the piperazine ring.
Reduction Products: Reduced forms of the carbonyl group.
Substitution Products: Compounds where the chlorobenzyl group is replaced by other functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Medicine
Pharmacological Research: Studied for its potential as a drug candidate due to its unique structural features.
Industry
Chemical Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(3-CHLOROBENZYL)PIPERAZINO][1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-CHLOROBENZYL)PIPERAZINO][1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE
- [4-(3-CHLOROBENZYL)PIPERAZINO][1-PHENYL-3-(METHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE
Uniqueness
The presence of the trifluoromethyl group and the specific arrangement of functional groups in [4-(3-CHLOROBENZYL)PIPERAZINO][1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE imparts unique chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C24H20ClF3N4OS |
---|---|
Molecular Weight |
505.0 g/mol |
IUPAC Name |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-[1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]methanone |
InChI |
InChI=1S/C24H20ClF3N4OS/c25-17-6-4-5-16(13-17)15-30-9-11-31(12-10-30)22(33)20-14-19-21(24(26,27)28)29-32(23(19)34-20)18-7-2-1-3-8-18/h1-8,13-14H,9-12,15H2 |
InChI Key |
VBRLDKQALIFUFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC4=C(S3)N(N=C4C(F)(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.